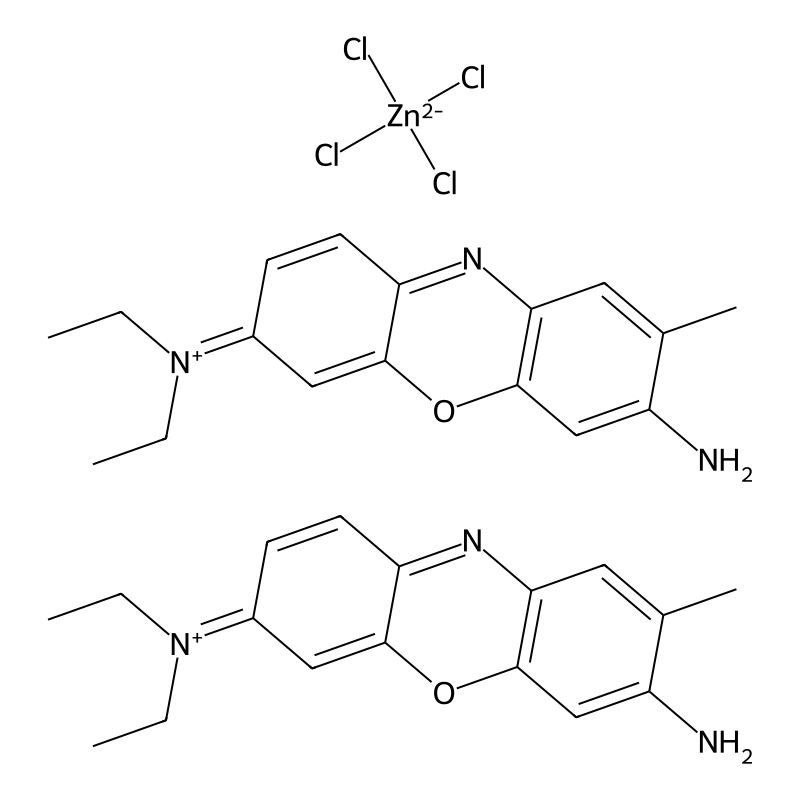Brilliant Cresyl Blue ALD

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Brilliant Cresyl Blue ALD is a synthetic dye primarily used as a supravital stain in hematology and biological research. It is particularly effective for staining reticulocytes in peripheral blood smears, allowing for the assessment of erythropoiesis and the identification of immature red blood cells. The compound's chemical structure features a phenoxazine core with a 2-methyl modification, distinguishing it from the historic Brilliant Cresyl Blue, which has an 8-methyl modification. This structural variation influences its staining properties and applications in biological contexts .
The dye is soluble in water and ethanol, producing clear blue solutions that are stable under recommended storage conditions. Its molecular weight is approximately 385.96 g/mol, and it has a maximum absorption wavelength in the range of 553-628 nm depending on the solvent used .
Additionally, the dye can be polymerized on carbon nanotube-modified electrodes through electropolymerization techniques, allowing for innovative applications in electrochemical sensors .
Brilliant Cresyl Blue ALD exhibits specific biological activities that make it valuable in research. Its primary application is as a supravital stain for reticulocytes, where it highlights the presence of reticulin within these cells. This property is crucial for evaluating erythropoiesis and diagnosing conditions such as anemia .
Furthermore, the dye serves as a model system for studying mitochondrial membrane potential. When injected into oocytes, it can migrate from mitochondria to the cytoplasm, enabling researchers to assess mitochondrial function using optical sensors sensitive to ultraviolet light .
The synthesis of Brilliant Cresyl Blue ALD typically involves multi-step organic reactions that modify the phenoxazine core structure. While specific proprietary methods may vary among manufacturers, general approaches include:
- Formation of Phenoxazine Core: Starting from basic phenolic compounds, reactions such as nitration and subsequent reduction are conducted to form the phenoxazine scaffold.
- Methylation: The introduction of methyl groups at specific positions (e.g., 2-methyl) is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
- Complexation: The final steps often involve complexing the dye with zinc chloride to enhance its stability and solubility in biological applications .
Brilliant Cresyl Blue ALD has a wide range of applications across various fields:
- Hematology: Used for counting reticulocytes in blood smears.
- Cell Biology: Vital stain for assessing oocyte maturation and mitochondrial function.
- Research: Employed in studies investigating cellular metabolism and enzyme activity.
- Diagnostics: Utilized in clinical laboratories to evaluate erythropoiesis and diagnose hematological disorders .
Interaction studies involving Brilliant Cresyl Blue ALD focus on its binding properties with cellular components and its effects on cellular metabolism. Research indicates that the dye interacts with mitochondrial membranes, providing insights into mitochondrial health and function. Additionally, studies have explored its interactions with various enzymes, particularly glucose-6-phosphate dehydrogenase, highlighting its role as an indicator of metabolic activity within cells .
Brilliant Cresyl Blue ALD shares similarities with several other dyes used in biological staining and research. Here are some comparable compounds:
| Compound Name | Structure Modification | Primary Use |
|---|---|---|
| Brilliant Cresyl Blue | 8-methyl modification | Staining reticulocytes |
| Methylene Blue | Thiazine dye | Staining tissues and cells; redox indicator |
| Trypan Blue | Azo dye | Viability staining; differentiates live/dead cells |
| Eosin Y | Azo dye | Counterstain in histology |
Uniqueness of Brilliant Cresyl Blue ALD
Brilliant Cresyl Blue ALD's unique structural modification (2-methyl) allows it to exhibit distinct staining characteristics compared to similar compounds like Brilliant Cresyl Blue (8-methyl). This specificity enhances its utility in precise biological applications such as assessing mitochondrial function and distinguishing between different stages of cell maturation .








